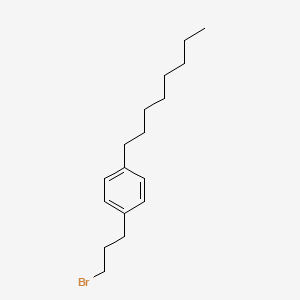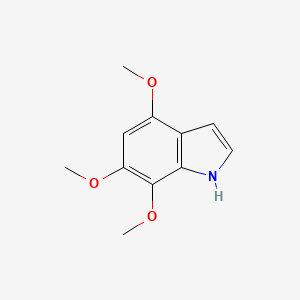
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid
Descripción general
Descripción
“5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid” is a chemical compound with the CAS Number: 161192-22-9 . It has a molecular weight of 233.31 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid was synthesized by reacting 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines .Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H NMR spectra . For example, the 1H NMR spectrum of a similar compound showed a singlet or multiplet at δ 4.26–4.77 ppm for methylene protons of the thiazolidine ring and a singlet at δ 10.74–12.05 ppm for the NH proton .Chemical Reactions Analysis
The reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid has been reported to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . Water was found to be the optimal reaction medium .It is stored at room temperature . The InChI Code is 1S/C8H11NO3S2/c10-6-5-14-8(13)9(6)4-2-1-3-7(11)12/h1-5H2,(H,11,12) .
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been evaluated for its in vitro antitumor activity against several human cancer cell lines. Notably, it shows moderate activity against most of these cell lines. The CCRF-CEM leukemia cell line is particularly sensitive to 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N,3-dimethylbutanamide . Further studies could explore its potential as an antitumor agent.
Antimicrobial Properties
Compounds containing the 1,3-thiazolidin-4-one fragment, like our target compound, have demonstrated antimicrobial activity . Investigating its effectiveness against specific pathogens could be valuable.
Anti-Tubercular Activity
Due to its activated methylene group and highly reactive carboxylic group, this compound is a convenient building block for designing biologically active compounds. It has been found to possess anti-tubercular properties . Further research could explore its potential in tuberculosis treatment.
Antiapoptotic Protein Bcl-2
The compound has been investigated as an antiapoptotic protein Bcl-2 inhibitor . Understanding its mechanism of action and potential therapeutic applications in apoptosis-related diseases is essential.
Acetylcholinesterase Inhibition
Studies have reported that it acts as an acetylcholinesterase inhibitor . This property could be relevant in the context of neurodegenerative diseases.
Leukemia Cell Apoptosis
Degterev et al. previously reported the antitumor activity of this compound . Further exploration of its impact on leukemia cell apoptosis could yield valuable insights.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities. Given that compounds with a similar structure have shown a wide range of biological activities , it would be interesting to investigate the potential applications of “5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid” in various fields, including medicine and pharmacology.
Propiedades
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c10-6-5-14-8(13)9(6)4-2-1-3-7(11)12/h1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEUMEOQMJZFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261613 | |
| Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid | |
CAS RN |
161192-22-9 | |
| Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161192-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




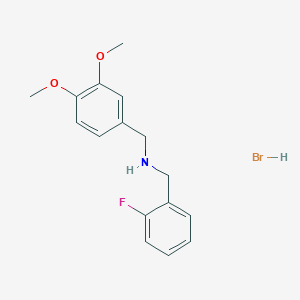
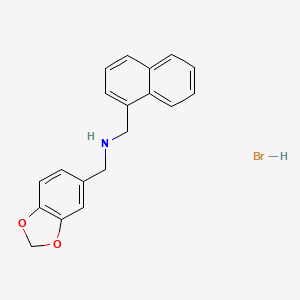
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B3244216.png)


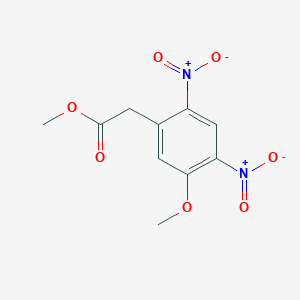
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)

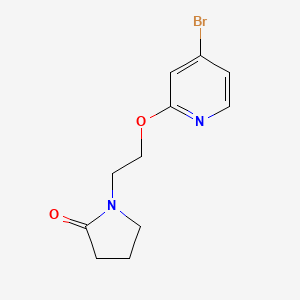
![1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone](/img/structure/B3244252.png)
